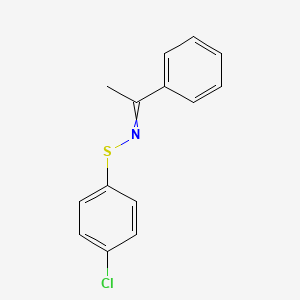
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is an organic compound with the molecular formula C14H9Cl4NS It is a derivative of 1-phenylethanone, where the oxime group is substituted with a thioxime group, and a 4-chlorophenyl group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenylethan-1-one S-(4-chlorophenyl)thioxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trichloro-1-phenylethanone S-(4-chlorophenyl)thioxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-chlorophenyl)thioxime
- Diphenylmethanone S-(4-methylphenyl)thioxime
Uniqueness: 1-Phenylethan-1-one S-(4-chlorophenyl)thioxime is unique due to its specific substitution pattern and the presence of the thioxime group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
61501-01-7 |
|---|---|
Formule moléculaire |
C14H12ClNS |
Poids moléculaire |
261.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfanyl-1-phenylethanimine |
InChI |
InChI=1S/C14H12ClNS/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(15)8-10-14/h2-10H,1H3 |
Clé InChI |
PWYVKNYWZOJPRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
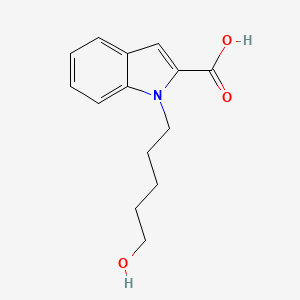
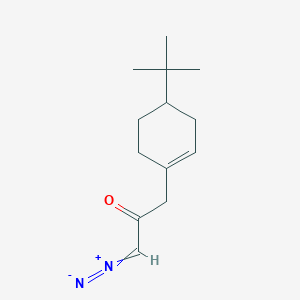

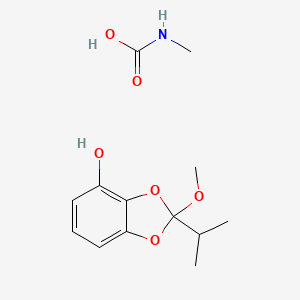
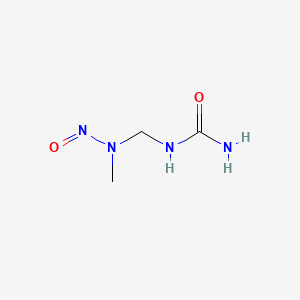
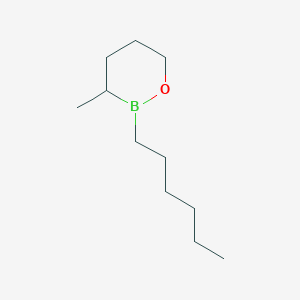

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)


![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
